![molecular formula C5H8N2O B13491516 3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
3-Nitroso-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-3-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitroso group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitroso-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The bicyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction would produce an amine derivative.
Applications De Recherche Scientifique
3-Nitroso-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The unique structure of this compound makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the nitroso group but shares the bicyclic structure.
3-Nitroso-2-azabicyclo[2.2.1]heptane: Another nitroso-substituted bicyclic compound with a different ring system.
3-Nitroso-1-azabicyclo[2.2.2]octane: Features a larger bicyclic framework with a nitroso group.
Uniqueness
3-Nitroso-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure combined with the presence of a nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3-nitroso-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8N2O/c8-6-7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Clé InChI |
KBFILCPTBIPYDR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1CN(C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
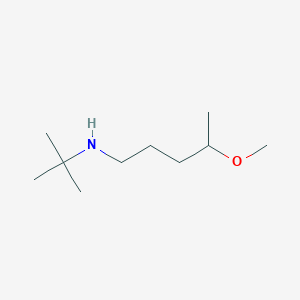

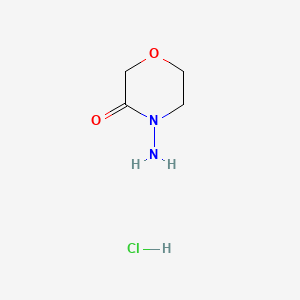
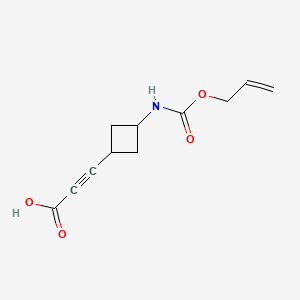
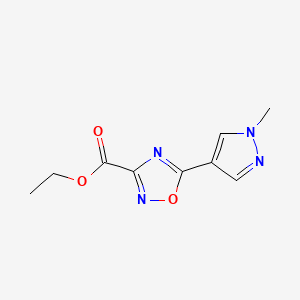
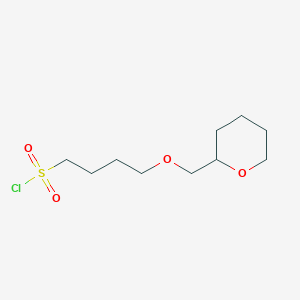
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
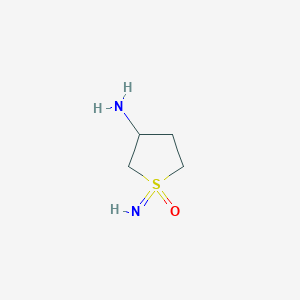

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
